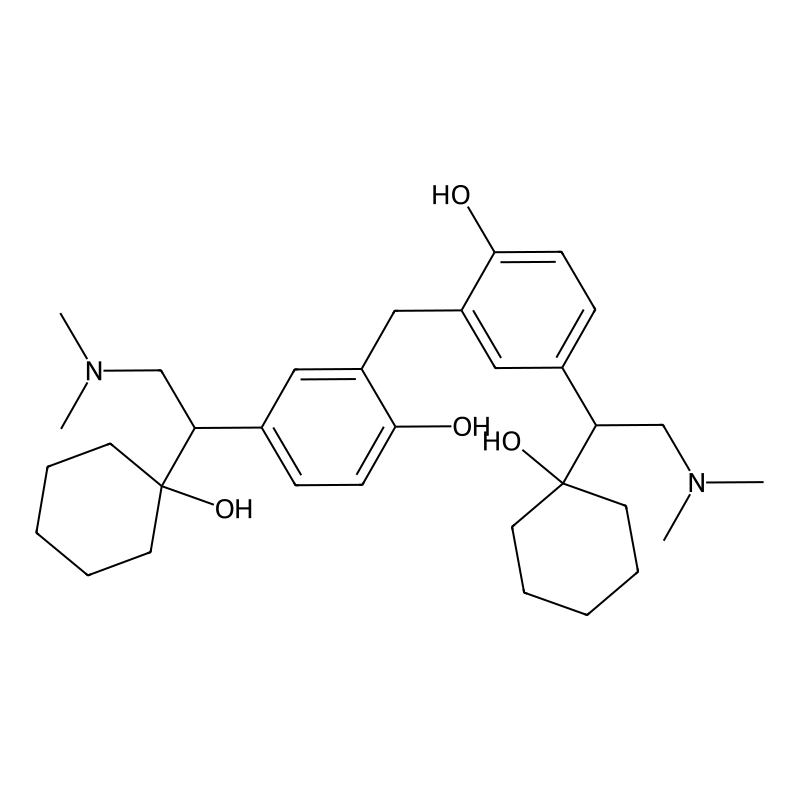

O-Desmethyl Venlafaxine Dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

O-Desmethyl Venlafaxine Dimer is a chemical compound derived from O-desmethylvenlafaxine, which is itself an active metabolite of the antidepressant venlafaxine. The dimer is characterized by its complex structure, which includes multiple functional groups that contribute to its pharmacological properties. Its molecular formula is , and it has a molecular weight of approximately 526.78 g/mol. The compound is primarily studied for its potential biological activities and as a reference standard in pharmaceutical research.

As ODVD is a metabolite of Venlafaxine, it is not expected to have its own unique mechanism of action. However, its potential role lies in its association with Venlafaxine's mechanism of action. Venlafaxine inhibits the reuptake of serotonin and norepinephrine in the brain, leading to increased levels of these neurotransmitters which are associated with mood regulation []. By measuring ODVD levels, researchers might be able to indirectly assess Venlafaxine's effects on these neurotransmitters.

As a Reference Standard:

O-Desmethyl Venlafaxine Dimer is primarily utilized in scientific research as a reference standard. Reference standards are well-characterized and highly purified compounds used for comparison with samples being analyzed. They play a crucial role in ensuring the accuracy and reliability of analytical techniques such as chromatography and mass spectrometry.

Several companies supply O-Desmethyl Venlafaxine Dimer as a reference standard, including Simson Pharma, LGC Standards, and Biosynth [, ]. These companies typically offer the compound in various purities and quantities to cater to diverse research needs.

Investigation of Venlafaxine Metabolism:

O-Desmethyl Venlafaxine Dimer can be used in research to investigate the metabolism of venlafaxine, a widely prescribed antidepressant medication. Venlafaxine undergoes various metabolic transformations in the body, and O-Desmethyl Venlafaxine is one of its major metabolites. Studying the formation and fate of O-Desmethyl Venlafaxine Dimer can provide valuable insights into venlafaxine's overall metabolic pathway and potential drug interactions.

For instance, research has employed O-Desmethyl Venlafaxine Dimer to assess the impact of different enzyme inhibitors on venlafaxine metabolism, aiding in the understanding of potential drug-drug interactions [].

- Oxidation: The compound can be oxidized to form various products, including quinones, which may have different biological activities.

- Reduction: Reduction reactions can alter the functional groups within the compound, potentially affecting its activity.

- Substitution: The presence of functional groups allows for substitution reactions, where different atoms or groups can replace existing ones.

These reactions are essential for understanding the compound's stability and potential modifications for therapeutic use.

The synthesis of O-Desmethyl Venlafaxine Dimer typically involves several steps:

- Demethylation: Starting from venlafaxine or its derivatives, demethylation processes are employed to yield O-desmethylvenlafaxine.

- Formation of Dimer: The dimerization reaction can be facilitated under specific conditions, such as elevated temperatures or the presence of catalysts.

- Purification: Techniques such as column chromatography are used to isolate the dimer from other by-products and impurities .

The exact conditions for these reactions can vary based on the desired purity and yield.

O-Desmethyl Venlafaxine Dimer is primarily used in research settings:

- Reference Standard: It serves as a reference standard in analytical chemistry for quality control in pharmaceutical formulations .

- Biological Studies: Researchers investigate its potential effects on neurotransmitter systems and other biological pathways.

- Drug Development: Understanding its properties may aid in developing new antidepressant medications or formulations with improved efficacy.

Studies on the interactions of O-Desmethyl Venlafaxine Dimer with other compounds are crucial for assessing its safety and efficacy. Interaction studies often focus on:

- Pharmacokinetics: Understanding how the dimer affects or is affected by other drugs in terms of absorption, distribution, metabolism, and excretion.

- Pharmacodynamics: Investigating how it interacts with various receptors and enzymes involved in neurotransmitter regulation.

Such studies help elucidate potential drug-drug interactions that could impact therapeutic outcomes.

O-Desmethyl Venlafaxine Dimer shares structural similarities with several related compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| O-desmethylvenlafaxine | Active metabolite of venlafaxine; primarily acts as an antidepressant. | |

| Venlafaxine | A serotonin-norepinephrine reuptake inhibitor used for depression. | |

| O-Desmethyl Venlafaxine N-Dimer | An impurity related to O-desmethylvenlafaxine; studied for safety. |

The uniqueness of O-Desmethyl Venlafaxine Dimer lies in its specific dimeric structure, which may confer distinct pharmacological properties compared to its monomeric counterparts.

Molecular Structure and Bonding Patterns

O-Desmethyl Venlafaxine Dimer exists in two distinct structural forms, each characterized by unique molecular formulas and bonding arrangements [2] [3]. The primary dimer variant, designated as the O-Desmethyl Venlafaxine Dimer, possesses the molecular formula C33H50N2O4 with a molecular weight of 538.8 grams per mole [2]. The secondary variant, known as the O-Desmethyl Venlafaxine N-Dimer, exhibits the molecular formula C32H48N2O4 with a molecular weight of 524.73 grams per mole [3] [4].

The structural architecture of O-Desmethyl Venlafaxine Dimer is characterized by a bis-phenolic framework linked through a methylene bridge [6]. The International Union of Pure and Applied Chemistry name for the primary dimer is 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[5-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-hydroxyphenyl]methyl]phenol [2]. This nomenclature reflects the symmetric nature of the dimeric structure, incorporating two O-desmethylvenlafaxine units connected via a central methylene linkage.

The bonding patterns within the molecule involve multiple hydroxyl groups positioned on both the cyclohexyl rings and phenolic moieties [1] [2]. Each monomer unit contains a tertiary alcohol group attached to the cyclohexyl ring and a phenolic hydroxyl group, contributing to the overall polar character of the molecule [5]. The dimethylamino groups present in each unit provide basic nitrogen centers that can participate in intermolecular interactions [8].

| Structural Parameter | O-Desmethyl Venlafaxine Dimer | O-Desmethyl Venlafaxine N-Dimer |

|---|---|---|

| Molecular Formula | C33H50N2O4 | C32H48N2O4 |

| Molecular Weight (g/mol) | 538.8 | 524.73 |

| CAS Registry Number | 1187545-62-5 | 1187545-61-4 |

| Chemical Name | 2,2'-methylenebis[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol |

Physicochemical Properties

The physicochemical characteristics of O-Desmethyl Venlafaxine Dimer reveal significant insights into its material properties and potential applications [5] [16]. The compound presents as a white to off-white solid at ambient temperature conditions [5] [16]. Thermal analysis indicates a melting point exceeding 200°C with decomposition, suggesting considerable thermal stability within this temperature range [5] [16].

Solubility studies demonstrate limited aqueous solubility for O-Desmethyl Venlafaxine N-Dimer, with slight solubility observed in dimethyl sulfoxide and methanol under heated and sonicated conditions [5] [16]. This solubility profile is consistent with the lipophilic nature of the compound, attributed to the presence of cyclohexyl groups and aromatic rings [19] [22]. The parent compound O-desmethylvenlafaxine exhibits solubility characteristics that include approximately 0.10 milligrams per milliliter in ethanol, 0.25 milligrams per milliliter in dimethyl sulfoxide, and 5 milligrams per milliliter in dimethyl formamide [19].

Spectroscopic properties provide additional characterization data for the compound [19] [22]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 226 nanometers and 275 nanometers for related O-desmethylvenlafaxine compounds [19]. These absorption bands correspond to aromatic π-π* transitions typical of substituted phenolic compounds [27].

| Physical Property | Value | Reference Compound |

|---|---|---|

| Physical State | White to off-white solid | O-Desmethyl Venlafaxine N-Dimer |

| Melting Point | >200°C (decomposition) | O-Desmethyl Venlafaxine N-Dimer |

| Solubility in DMSO | Slightly soluble (heated, sonicated) | O-Desmethyl Venlafaxine N-Dimer |

| Solubility in Methanol | Slightly soluble (heated, sonicated) | O-Desmethyl Venlafaxine N-Dimer |

| UV Absorption Maxima | 226 nm, 275 nm | O-Desmethylvenlafaxine |

Stereochemistry and Conformational Analysis

The stereochemical aspects of O-Desmethyl Venlafaxine Dimer are fundamentally influenced by the presence of chiral centers derived from the parent O-desmethylvenlafaxine structure [31] [33]. Each monomer unit within the dimer contains one chiral center located at the carbon atom bearing the dimethylamino ethyl substituent [31] [34]. This stereochemical feature results in the potential for multiple stereoisomeric forms of the dimer compound.

Crystallographic studies of related venlafaxine compounds reveal important conformational preferences [14]. The cyclohexyl rings adopt chair conformations with specific puckering parameters, where the endocyclic bond angles approximate tetrahedral values around 110.7 degrees [14]. Torsion angles within the cyclohexyl rings typically measure approximately 55.3 degrees, consistent with ideal chair conformations [14].

The stereochemical analysis of O-desmethylvenlafaxine enantiomers demonstrates distinct conformational behaviors [33]. The R-enantiomer and S-enantiomer of O-desmethylvenlafaxine can be separated using chiral methodologies, indicating their distinct spatial arrangements [31] [33]. Patent literature describes specific enantiomeric forms, including the R-isomer with the designation (R)-1-(2-(Dimethylamino)-1-phenylethyl)cyclohexan-1-ol [31].

Molecular modeling studies suggest that the dimeric structure allows for various conformational states depending on the relative orientations of the two monomer units [32]. The flexibility of the methylene bridge connecting the two phenolic rings permits rotational freedom, potentially leading to multiple stable conformers in solution [14].

| Stereochemical Feature | Description |

|---|---|

| Chiral Centers | One per monomer unit |

| Stereoisomeric Forms | Multiple possible combinations |

| Cyclohexyl Conformation | Chair form with specific puckering |

| Torsion Angles | ~55.3° in cyclohexyl rings |

| Bond Angles | ~110.7° (tetrahedral) |

Structure-Property Relationships

The relationship between molecular structure and observed properties in O-Desmethyl Venlafaxine Dimer demonstrates clear correlations that govern its physicochemical behavior [13] [36]. The presence of multiple hydroxyl groups throughout the dimeric structure significantly influences both solubility characteristics and intermolecular interactions [8] [22]. The phenolic hydroxyl groups contribute to the compound's capacity for hydrogen bonding, while the tertiary alcohol groups on the cyclohexyl rings provide additional polar interaction sites [15].

The aromatic character of the bis-phenolic framework contributes to the ultraviolet absorption properties observed in spectroscopic analysis [27]. The extended conjugation possible through the aromatic systems influences the electronic transitions responsible for the characteristic absorption bands at 226 and 275 nanometers [19] [27]. These spectroscopic features directly correlate with the electron density distribution across the aromatic rings and their substituent patterns.

Thermal stability relationships demonstrate how the robust covalent bonding network within the dimer structure contributes to the elevated decomposition temperature exceeding 200°C [5] [16]. The multiple hydrogen bonding sites and aromatic stacking interactions provide additional stabilization that enhances thermal resistance compared to smaller molecular analogs [21] [22].

The limited aqueous solubility observed for the dimer compounds reflects the hydrophobic contributions from the cyclohexyl groups and aromatic ring systems [19] [22]. The balance between hydrophilic hydroxyl and dimethylamino groups versus hydrophobic cyclohexyl and aromatic components determines the overall polarity and solubility profile [24] [25]. This structure-solubility relationship is particularly evident in the requirement for organic solvents or heated conditions to achieve meaningful dissolution [5] [16].

Conformational flexibility arising from the methylene bridge linkage between phenolic units allows for multiple spatial arrangements that can influence molecular recognition and interaction patterns [14] [15]. The rotational freedom around this central connection provides conformational entropy that may affect both physical properties and potential biological interactions [32].

| Structural Element | Property Influence |

|---|---|

| Phenolic hydroxyl groups | Hydrogen bonding capacity, polarity |

| Cyclohexyl rings | Hydrophobic character, thermal stability |

| Aromatic systems | UV absorption, π-π interactions |

| Methylene bridge | Conformational flexibility |

| Dimethylamino groups | Basic character, hydrogen bond acceptance |

| Multiple hydroxyl sites | Intermolecular interactions, solubility modulation |

Principal Synthetic Routes

The synthesis of O-Desmethyl Venlafaxine Dimer involves complex synthetic pathways that can be categorized into several principal routes. These methodologies have evolved from traditional single-step demethylation approaches to sophisticated multi-step processes designed to optimize yield and purity while minimizing the formation of undesired dimeric impurities.

The most established route involves the direct demethylation of venlafaxine using diphenylphosphine and n-butyllithium in tetrahydrofuran, yielding approximately 73.8 percent of the desired product [1] [2]. This method, while effective, presents challenges related to the formation of dimeric impurities during the demethylation process, particularly when reaction conditions deviate from optimal parameters.

A more sophisticated approach utilizes a multi-step synthesis beginning with p-hydroxyphenylacetonitrile as the starting material [3] [4]. This five-step process involves benzyl protection of the phenolic hydroxyl group, cyclohexanone condensation, deprotection, cyano reduction, and dimethylation, achieving an overall yield of 71.09 percent. The process demonstrates superior control over impurity formation, including the O-Desmethyl Venlafaxine Dimer, through careful optimization of each synthetic step.

Thiolate-mediated demethylation represents another significant synthetic route, employing dodecanethiol and sodium methanolate in polyethylene glycol 400 [2]. This method achieves yields ranging from 85 to 90 percent and operates at elevated temperatures of 190 degrees Celsius for two hours. The thiolate approach offers advantages in terms of yield but requires careful control to prevent dimer formation through side reactions.

Recent developments have introduced the cysteine and penicillamine method, utilizing cysteine sodium and sodium penicillamine as demethylating agents [5]. This approach demonstrates yields of 82 to 86 percent and operates at 175 degrees Celsius with crystallization at pH 9.5. The method offers environmental advantages through the use of less toxic reagents compared to traditional approaches.

Metal sulfide-mediated synthesis represents an emerging approach using sodium sulfide and selenium as demethylating agents [6]. While specific yields have not been extensively documented, this method shows promise for industrial applications due to the availability and cost-effectiveness of the reagents.

Reaction Mechanisms in Dimer Formation

The formation of O-Desmethyl Venlafaxine Dimer occurs through several distinct mechanistic pathways during the synthesis of O-desmethylvenlafaxine. Understanding these mechanisms is crucial for developing strategies to minimize dimer formation and optimize synthetic yields.

The primary mechanism involves the electrophilic aromatic substitution reaction between two O-desmethylvenlafaxine molecules under acidic or basic conditions [7] [8]. During the demethylation process, the phenolic hydroxyl group becomes activated, creating a nucleophilic center that can attack the electrophilic aromatic ring of another O-desmethylvenlafaxine molecule. This reaction proceeds through a methylene bridge formation, resulting in the characteristic 2,2'-methylenebis structure of the dimer.

Oxidative coupling represents another significant pathway for dimer formation [9]. Under oxidative conditions, particularly in the presence of atmospheric oxygen or oxidizing agents, two O-desmethylvenlafaxine molecules can undergo radical coupling reactions. The phenolic hydroxyl groups generate phenoxy radicals that subsequently couple to form the dimeric structure. This mechanism is particularly relevant during purification steps that involve exposure to air or oxidative environments.

Temperature-dependent mechanisms play a crucial role in dimer formation. At elevated temperatures above 180 degrees Celsius, thermal activation promotes intermolecular reactions between O-desmethylvenlafaxine molecules [5]. The kinetic energy at these temperatures overcomes activation barriers for dimer formation, leading to increased impurity levels if reaction times are not carefully controlled.

Acid-catalyzed mechanisms contribute significantly to dimer formation during crystallization and purification steps [7]. Under acidic conditions, protonation of the amino group creates a more electrophilic center, facilitating nucleophilic attack by another molecule. This mechanism is particularly pronounced during the formation of pharmaceutical salts, where acidic conditions are commonly employed.

Base-catalyzed pathways also contribute to dimer formation, particularly during crystallization at elevated pH values [4]. Under basic conditions, deprotonation of the phenolic hydroxyl group increases nucleophilicity, promoting intermolecular reactions that lead to dimer formation.

Starting Materials and Key Intermediates

The synthesis of O-Desmethyl Venlafaxine Dimer begins with carefully selected starting materials and proceeds through well-defined intermediates, each playing a critical role in determining the final product quality and yield.

Venlafaxine serves as the primary starting material for most synthetic routes, with its structure providing the foundation for subsequent transformations [1] [2]. The compound's molecular formula C17H27NO2 and molecular weight of 277.41 grams per mole make it an ideal precursor for demethylation reactions. The methoxy group at the para position of the phenyl ring represents the primary site for chemical modification.

p-Hydroxyphenylacetonitrile represents an alternative starting material for multi-step synthetic approaches [3] [4]. This compound, with molecular formula C8H7NO, serves as the foundation for building the complete O-desmethylvenlafaxine structure through a series of carefully orchestrated transformations. The phenolic hydroxyl group and acetonitrile functionality provide the necessary reactive centers for subsequent chemical modifications.

4-Benzyloxyphenylacetonitrile (Intermediate I) emerges as a crucial intermediate in multi-step syntheses [4]. This compound, prepared through hydroxyl protection using benzyl bromide and potassium carbonate, achieves purities of 99.83 percent and yields of 98.92 percent. The benzyl protection strategy prevents unwanted side reactions during subsequent steps while maintaining the necessary functionality for further transformations.

1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) represents another significant intermediate formed through nucleophilic addition to cyclohexanone [4]. This intermediate demonstrates purities of 99.13 percent and yields of 99.71 percent when prepared using sodium hydroxide as a promoter and tetrabutylammonium bromide as a homogeneous catalyst.

1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) serves as the immediate precursor to O-desmethylvenlafaxine [4]. This intermediate, prepared through palladium-catalyzed hydrogenation under 2.0 megapascals pressure, achieves purities of 98.32 percent and yields of 94.20 percent. The hydrogenation step simultaneously reduces the nitrile group and removes the benzyl protecting group.

Didesmethylvenlafaxine represents an important intermediate in certain synthetic routes, particularly those involving sequential demethylation steps [8]. This compound serves as a precursor for selective methylation reactions that lead to O-desmethylvenlafaxine formation.

Tridesmethylvenlafaxine emerges as an intermediate in highly controlled synthetic approaches where complete demethylation is followed by selective remethylation [7]. This strategy provides greater control over the final product structure and minimizes the formation of unwanted isomers and dimers.

Optimization of Reaction Conditions

The optimization of reaction conditions for O-Desmethyl Venlafaxine Dimer synthesis requires careful consideration of multiple parameters that influence both yield and product quality. Temperature control emerges as perhaps the most critical factor, with optimal ranges between 175 and 190 degrees Celsius demonstrating the best balance between reaction efficiency and dimer formation minimization [5] [10].

Reaction time optimization studies reveal that yields plateau after approximately six hours of reaction time [4]. Extended reaction times beyond this point lead to increased formation of dimeric impurities without corresponding improvements in desired product yield. The optimal reaction duration varies slightly depending on the specific synthetic route employed, with thiolate-mediated reactions requiring shorter times compared to direct demethylation approaches.

Solvent selection plays a crucial role in determining reaction outcomes, with N-methyl pyrrolidone (NMP) demonstrating superior performance compared to traditional solvents such as tetrahydrofuran, polyethylene glycol 400, and isopropanol [5]. NMP provides optimal solvation properties for both starting materials and products while maintaining stability under the elevated temperatures required for efficient demethylation.

pH optimization during crystallization steps proves critical for product purity and yield [4]. Studies demonstrate that pH 9.5 provides optimal conditions for crystallization, balancing solubility considerations with chemical stability. Lower pH values lead to increased dimer formation through acid-catalyzed mechanisms, while higher pH values result in product degradation and reduced yields.

Catalyst loading optimization reveals that 0.95 equivalents of acid (succinic acid) provides the optimal balance between product formation and purity [4]. Lower loadings result in incomplete reactions, while higher loadings promote unwanted side reactions including dimer formation.

Pressure optimization studies, particularly relevant for hydrogenation steps, demonstrate that 2.0 megapascals provides optimal conversion rates while maintaining selectivity [4]. Higher pressures do not significantly improve yields but increase equipment costs and safety considerations.

Crystallization conditions require careful optimization to achieve high purity products [4]. The use of mixed solvent systems, particularly acetone and water in a 3:1 ratio, provides optimal crystallization conditions for O-desmethylvenlafaxine succinate monohydrate. Temperature ramping during crystallization, from reflux to 10 degrees Celsius over controlled time periods, ensures optimal crystal formation and minimizes impurity incorporation.

Purification optimization involves systematic evaluation of washing solvents and procedures [7]. Studies demonstrate that acetone washing provides effective removal of dimeric impurities, while mixed solvent systems of ethyl acetate and isopropanol offer alternative purification strategies for specific applications.

Industrial Scale Production Considerations

Industrial scale production of compounds related to O-Desmethyl Venlafaxine Dimer requires comprehensive evaluation of multiple factors that differ significantly from laboratory-scale synthesis. Economic considerations dominate industrial decision-making, with particular emphasis on raw material costs, energy consumption, and waste minimization strategies.

Solvent recovery systems represent a critical component of industrial production, particularly given the use of high-boiling solvents such as N-methyl pyrrolidone and polyethylene glycol 400 [5] [10]. These solvents require sophisticated distillation systems with precise temperature control to achieve adequate recovery rates while maintaining solvent quality for reuse. Economic analysis indicates that solvent recovery systems typically achieve payback periods of less than two years for production volumes exceeding 100 kilograms per year.

Temperature control systems for industrial production require robust automation and safety systems to maintain the precise conditions necessary for optimal yields [10]. Industrial reactors must incorporate redundant temperature monitoring and control systems to prevent thermal excursions that could lead to increased dimer formation or safety hazards. Heat recovery systems become economically attractive at industrial scales, with waste heat from high-temperature reactions utilized for other process heating requirements.

Catalyst cost considerations favor the development of recoverable or recyclable catalytic systems [11]. While laboratory-scale syntheses often employ stoichiometric quantities of expensive reagents, industrial production requires careful evaluation of catalyst costs and development of recovery strategies. Heterogeneous catalysts, where applicable, offer advantages in terms of recovery and reuse, though they may require process modifications to maintain efficiency.

Environmental impact assessment becomes increasingly important at industrial scales, with regulatory compliance requirements and corporate sustainability goals driving process selection [10]. Green chemistry principles favor synthetic routes that minimize toxic reagent use, reduce waste generation, and improve atom economy. The cysteine and penicillamine method offers advantages in this regard, utilizing less toxic demethylating agents compared to traditional approaches.

Equipment requirements for industrial production vary significantly depending on the chosen synthetic route [7]. High-pressure hydrogenation steps require specialized pressure vessels and safety systems, while high-temperature reactions necessitate corrosion-resistant materials and appropriate heating systems. Capital equipment costs must be evaluated against production volumes and expected product lifecycle to ensure economic viability.

Quality control systems for industrial production must address the specific challenges associated with dimeric impurities [7]. High-performance liquid chromatography systems with appropriate method validation provide the analytical foundation for quality assurance, while statistical process control methods ensure consistent product quality. Reference standards for dimeric impurities become critical for analytical method development and validation.

Scalability assessment involves systematic evaluation of each synthetic step to identify potential bottlenecks or safety concerns [11]. Continuous processing offers advantages over batch processing for certain steps, particularly those involving hazardous reagents or extreme conditions. Heat and mass transfer considerations become increasingly important at larger scales, potentially requiring process modifications to maintain efficiency and selectivity.

Waste management strategies must address both aqueous and organic waste streams generated during production [9]. Treatment and disposal costs can represent significant operating expenses, making waste minimization and recycling strategies economically attractive. Solvent recovery and recycling systems, as previously discussed, represent the most significant opportunity for waste reduction.